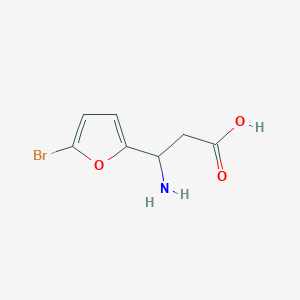
3-Amino-3-(5-bromofuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Improved Synthesis Methods
Researchers have developed improved methods for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus. These methods involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. This approach yields 2-(formylamino)-3-(heteroaryl)propanoic acids with high efficiency, highlighting the chemical versatility and potential for further functionalization of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" (Kitagawa et al., 2004).
Physicochemical Properties and Antibacterial Activity
The physicochemical properties and antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated. These derivatives were synthesized with high yield and showed potential as competitors to kanamycin, a broad-spectrum antibiotic. This suggests that furan-containing compounds like "this compound" could have applications in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Fluorescence Derivatisation and Biological Assays
The potential for fluorescence derivatisation of amino acids, including those related to "this compound," has been explored. By coupling with specific reagents, these amino acid derivatives exhibit strong fluorescence, making them useful for biological assays. This research opens up possibilities for the application of "this compound" in bioanalytical chemistry and diagnostic imaging (Frade et al., 2007).
Hydrogen Bonding and Polymorphism in Material Science
Studies on amino alcohol salts with quinaldinate have shed light on the hydrogen bonding and polymorphism of compounds related to "this compound." This research is significant for material science, especially in designing new materials with desired physical properties through controlled hydrogen bonding and polymorphic transformations (Podjed & Modec, 2022).
Anticancer Activity
A study on the synthesis and anticancer activity of some new S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, which include structural motifs similar to "this compound," demonstrated significant in vitro anticancer activities against different cancer cell lines. This highlights the potential medicinal chemistry applications of "this compound" and its derivatives in the development of new anticancer agents (Saad & Moustafa, 2011).
Mecanismo De Acción
Target of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Similar compounds have been shown to undergo various chemical reactions, including hydration of carbon-carbon double bonds in the side chain and furane ring .
Biochemical Pathways
It is known that amino acid side chains can have an effect on the overall structure and function of a protein .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action.
Propiedades
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGHNSPJVMADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640922 |
Source


|
| Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-05-0 |
Source


|
| Record name | β-Amino-5-bromo-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682803-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1292078.png)
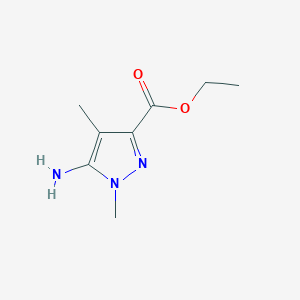
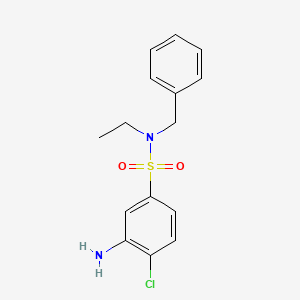


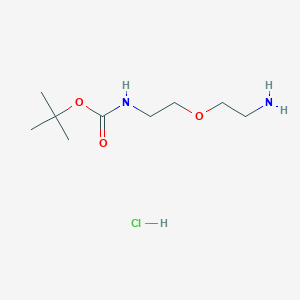
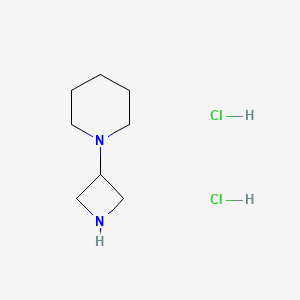
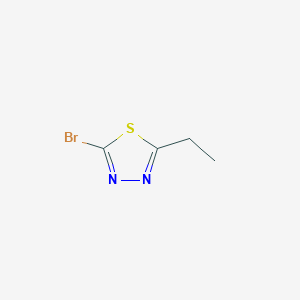
![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

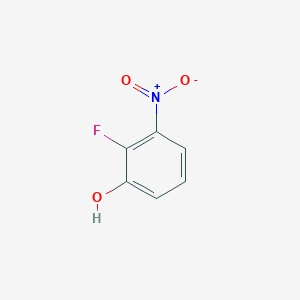
![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)
![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)
